2-Methoxy-4-methylaniline
Description
Contextualization of Aromatic Amines in Organic Synthesis and Industrial Applications
Aromatic amines, a class of organic compounds featuring an amino group attached to an aromatic ring, are fundamental in both organic synthesis and numerous industrial applications. numberanalytics.comfiveable.me Aniline (B41778), the simplest aromatic amine, and its derivatives are crucial precursors in the manufacturing of a wide array of products, including pharmaceuticals, dyes, pigments, agrochemicals, and polymers. geeksforgeeks.orgwikipedia.orgresearchgate.net Their versatility stems from the reactivity of the amino group and the aromatic ring, which allows for various chemical transformations. numberanalytics.com
The amino group acts as a strong activating group in electrophilic aromatic substitution reactions, facilitating the introduction of other functional groups onto the aromatic ring. geeksforgeeks.orgnumberanalytics.com Aromatic amines can also undergo diazotization reactions to form diazonium salts, which are important intermediates in the synthesis of azo dyes. fiveable.megeeksforgeeks.orgwikipedia.org These dyes are extensively used in the textile and printing industries. numberanalytics.comwikipedia.org Furthermore, aniline derivatives are key components in the production of high-performance polymers like polyurethanes and polyamides. geeksforgeeks.orgyufenggp.com In the pharmaceutical sector, the aniline scaffold is present in a multitude of drugs with diverse therapeutic applications. geeksforgeeks.orgyufenggp.comontosight.ai
Rationale for In-depth Investigation of 2-Methoxy-4-methylaniline
Among the vast family of substituted anilines, this compound has garnered specific interest within the scientific community. This particular compound, with its unique arrangement of methoxy (B1213986), methyl, and amino groups on the benzene (B151609) ring, presents a valuable subject for detailed chemical investigation.
Historically, the synthesis of specifically substituted anilines like this compound has been driven by the demand for tailored building blocks in organic synthesis. The development of methods to selectively introduce functional groups at desired positions on the aniline core has been a continuous area of research. For instance, the synthesis of related compounds often involves multi-step processes, including nitration and subsequent reduction, to achieve the desired substitution pattern. ontosight.ai The study of such synthetic routes has contributed to a deeper understanding of reaction mechanisms and the directing effects of various substituents in electrophilic aromatic substitution.
In modern chemical research, this compound is recognized as a valuable intermediate. cymitquimica.com Its structure is relevant in the synthesis of more complex molecules. For example, research has shown its use in the synthesis of a novel non-metallocene catalyst with phenoxy-imine ligands. scbt.com The compound and its derivatives are also studied for their potential applications in materials science.
The synthesis of this compound itself can be approached through various methods, often starting from precursors like m-cresol (B1676322) or 2-methoxy-4-methyl-1-nitrobenzene. chemsrc.com Challenges in the synthesis can include achieving high regioselectivity and yield, which drives ongoing research into more efficient and scalable synthetic methodologies. The compound's physical and chemical properties, such as its melting point of 31-33 °C and its solubility characteristics, are crucial data points for its application in further chemical transformations. sigmaaldrich.comfluorochem.co.ukechemi.com
Detailed research findings on related substituted anilines and their precursors provide a broader context for the importance of this compound. For instance, studies on 2-amino-5-methylphenol, a structurally similar compound, highlight its role as an intermediate in the production of dyes and its use in the synthesis of tridentate Schiff base ligands. ontosight.aiscbt.com Investigations into nitro-substituted precursors, such as 2-methoxy-4-methyl-1-nitrobenzene, are also essential as they are often key intermediates in the synthesis of the target aniline. cymitquimica.comchemsrc.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJLEUQMMMLOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192660 | |
| Record name | 2-Methoxy-p-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39538-68-6 | |
| Record name | 2-Methoxy-4-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39538-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-p-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039538686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-p-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2 Methoxy 4 Methylaniline and Its Derivatives
Traditional and Modern Approaches to Core Synthesis
The synthesis of 2-Methoxy-4-methylaniline, a key intermediate in various chemical industries, is primarily achieved through a well-established multi-step pathway starting from readily available aromatic precursors. This process involves the strategic introduction of functional groups onto an aromatic ring, followed by their chemical transformation to yield the desired aniline (B41778) derivative.
Multi-Step Nitration-Reduction Pathways from Aromatic Precursors
A common and effective route to this compound involves a two-step process: the nitration of an aromatic ether followed by the reduction of the resulting nitro group. This pathway is a classic example of electrophilic aromatic substitution followed by a reduction reaction, fundamental transformations in organic synthesis.
The synthesis typically commences with the nitration of 4-methoxytoluene (also known as p-cresyl methyl ether). In this electrophilic aromatic substitution reaction, the methoxy (B1213986) (-OCH₃) group and the methyl (-CH₃) group on the benzene (B151609) ring direct the incoming nitro (-NO₂) group. The powerful activating and ortho-, para-directing effect of the methoxy group is dominant, leading primarily to substitution at the positions ortho to it. cdnsciencepub.com Consequently, the nitration of 4-methoxytoluene yields 4-Methoxy-2-nitrotoluene as the major product.
This reaction is typically carried out using a nitrating mixture, most commonly a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The reaction conditions, such as temperature and reaction time, must be carefully controlled to ensure regioselectivity and to minimize the formation of by-products.
Typical Conditions for Nitration of 4-Methoxytoluene
This table outlines the typical reagents and conditions for the electrophilic nitration of 4-methoxytoluene to produce 4-Methoxy-2-nitrotoluene.
| Parameter | Condition | Purpose |
|---|---|---|
| Starting Material | 4-Methoxytoluene | The aromatic precursor. |
| Nitrating Agent | Concentrated Nitric Acid (HNO₃) | Source of the nitro group. |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Facilitates the formation of the nitronium ion (NO₂⁺). |
| Key Intermediate | Nitronium Ion (NO₂⁺) | The electrophile that attacks the aromatic ring. |
| Major Product | 4-Methoxy-2-nitrotoluene | The desired nitrated intermediate. |
The second step in the synthesis is the reduction of the nitro group of 4-Methoxy-2-nitrotoluene to an amine group (-NH₂), yielding the final product, this compound. Catalytic hydrogenation is the most widely used method for this transformation due to its efficiency and the clean nature of the reaction, which typically produces water as the only by-product.
This process involves reacting the nitroaromatic compound with a source of hydrogen in the presence of a metal catalyst. mdpi.com Commonly employed catalysts include noble metals such as palladium (Pd), platinum (Pt), or rhodium (Rh) supported on activated carbon (e.g., Pd/C). mdpi.comresearchgate.net Non-precious metal catalysts, such as Raney nickel, are also effective. google.com The hydrogen source can be molecular hydrogen (H₂) gas, often under pressure, or a transfer hydrogenation reagent like hydrazine (B178648) hydrate (B1144303) or methanol (B129727). mdpi.comresearchgate.net The choice of catalyst and reaction conditions can be tailored to optimize the yield and purity of the resulting aniline. aidic.it
The synthesized this compound, which is a free base, can be converted into its hydrochloride salt by treatment with hydrochloric acid (HCl). sigmaaldrich.com This is a standard procedure in amine chemistry for several practical reasons. The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, purify, and store compared to the often-oily or low-melting-point free base. sigmaaldrich.comsigmaaldrich.com The formation of the salt facilitates purification through recrystallization, a process that can effectively remove non-basic impurities.
From a reactivity standpoint, the amine's lone pair of electrons is protonated in the hydrochloride salt, forming an ammonium (B1175870) ion. This protonation deactivates the amine group, preventing it from participating in reactions where it would typically act as a nucleophile. The free base can be easily regenerated from the salt by treatment with a mild base, such as sodium hydroxide (B78521) or sodium bicarbonate, when the nucleophilic character of the amine is required for subsequent reactions. google.com
Optimization Strategies for Enhanced Yields and Purity
Achieving high yield and purity is crucial for the cost-effective production of fine chemicals like this compound. azom.com Optimization strategies often focus on the catalytic steps of the synthesis, as these offer significant opportunities for improvement in terms of efficiency, selectivity, and sustainability.
Therefore, optimization research investigates alternative catalytic systems that enhance the chemoselectivity of the nitro group reduction. The goal is to use catalysts that operate under mild conditions and show high selectivity for the nitro group, leaving the methoxy group intact.
Recent advancements in catalysis have introduced a variety of systems for the selective reduction of nitroarenes:
Noble Metal Nanoparticles: Catalysts based on nanoparticles of platinum, palladium, gold, and silver have been widely studied for their high activity in reducing nitroarenes. mdpi.com
Bimetallic Catalysts: Combining two different metals, such as copper and nickel (Cu-Ni), can create a synergistic effect, leading to higher catalytic activity and selectivity compared to monometallic catalysts. rsc.org Bimetallic CuₓNiᵧ nanoparticles have shown high efficiency in the hydrogenation of substituted nitroaromatics. rsc.org
Magnetically Separable Catalysts: To improve catalyst recovery and reusability, active metals can be supported on magnetic materials like iron oxide (Fe₃O₄). mdpi.comresearchgate.net These catalysts can be easily removed from the reaction mixture using an external magnet, simplifying the workup process. mdpi.com
Non-Noble Metal Catalysts: To reduce costs, there is growing interest in developing catalysts from more abundant and less expensive metals. Molybdenum nitride (β-Mo₂N), for example, has been used to catalyze the selective hydrogenation of nitroarenes. epfl.ch
The selection of an appropriate catalytic system is critical for preventing side reactions like demethylation and ensuring the high-purity synthesis of this compound.
Alternative Catalysts for Selective Nitro Group Reduction
This table summarizes various modern catalytic systems investigated for the selective reduction of nitroarenes, a key step in synthesizing compounds like this compound.
| Catalyst Type | Examples | Key Advantages | Reference |
|---|---|---|---|
| Bimetallic Nanoparticles | CuₓNiᵧ | Higher catalytic activity and selectivity due to synergistic effects. | rsc.org |
| Magnetically Reusable | Fe₃O₄@NC@Pt | Facile removal and reusing of the catalyst via an external magnetic field. | mdpi.comresearchgate.net |
| Non-Noble Metal | β-Mo₂N | Cost-effective alternative to precious metal catalysts. | epfl.ch |
| Biomass-Derived | Cobalt on Chitosan-derived support | Sustainable and derived from inexpensive biowaste. | researchgate.net |
Parameter Optimization for Key Reaction Steps (e.g., Temperature, Solvent Polarity)
The efficiency and outcome of synthetic reactions producing this compound and its derivatives are highly dependent on the careful optimization of reaction parameters. Temperature and solvent polarity are critical factors that influence reaction rates, equilibrium positions, and the formation of byproducts.
In catalytic hydrogenation reactions, such as the reduction of a corresponding nitroaromatic precursor, temperature plays a pivotal role. For instance, in the synthesis of anilines via continuous-flow hydrogenation, increasing the temperature can significantly enhance the reaction rate and yield. Studies on similar transformations have shown that yields can increase from 85% to 99% as the temperature is raised from 40 °C to 60 °C. researchgate.net Above an optimal temperature, however, the yield may not increase further and could potentially lead to decreased selectivity due to side reactions.
The choice of solvent is equally crucial. The solvent's polarity can affect the solubility of reactants and catalysts, as well as stabilize transition states or intermediates. In many hydrogenation processes, polar solvents like methanol are employed to facilitate the dissolution of the starting materials and the catalyst, leading to a more efficient reaction. The optimal conditions are often determined through systematic screening of various solvents and temperatures to achieve the highest possible yield and purity of the target compound.
Table 1: Effect of Temperature on Aniline Synthesis Yield This table illustrates the typical impact of temperature on the yield of a catalytic hydrogenation reaction to form an aniline, based on data from analogous syntheses.
| Entry | Temperature (°C) | Yield (%) |
| 1 | 40 | 85 |
| 2 | 50 | 96 |
| 3 | 60 | 99 |
| 4 | 70 | 99 |
Source: Adapted from studies on continuous-flow hydrogenation of nitroaromatics. researchgate.net
Catalytic Synthesis of this compound Derivatives
The synthesis of derivatives from this compound often employs transition-metal catalysts to construct new carbon-carbon and carbon-nitrogen bonds, leading to more complex molecular architectures.
Palladium-Catalyzed Dehydrogenation and Cyclization Reactions
Palladium catalysts are particularly effective in mediating dehydrogenation reactions, which are essential for the aromatization of cyclic precursors. This strategy is applied in the synthesis of substituted anilines and their derivatives from saturated carbocycles.
Role of Catalyst Loading and Reaction Conditions
The success of the palladium-catalyzed synthesis of 2-methyl-4-methoxydiphenylamine is highly sensitive to catalyst loading and reaction conditions. osti.gov Optimal conditions have been identified through systematic experimentation. For a reaction involving 0.01 g moles of 2-methyl-4-methoxyaniline (MMA), a catalyst amount of 0.5 g of 5 wt % Pd/C was found to be effective. The reaction temperature is also a critical parameter, with 160 °C identified as optimal. The composition of the reactants, specifically the molar ratio of MMA to cyclohexanone (B45756), plays a significant role; an excess of cyclohexanone was found to promote the initial condensation step. osti.gov
Table 2: Optimized Conditions for 2-Methyl-4-methoxydiphenylamine Synthesis
| Parameter | Optimal Value |
| Reactants | 2-methyl-4-methoxyaniline (MMA), 3-methyl-4-nitroanisole (B181090) (MNA), Cyclohexanone |
| Reactant Ratio (MMA:MNA:Cyclohexanone) | 1:2:150 |
| Catalyst | 5 wt % Pd/C |
| Catalyst Amount | 0.5 g |
| Solvent | Xylene |
| Temperature | 160 °C |
| Reaction Time | 8-10 hours |
Source: Data from research on the optimization of catalytic reactions for diphenylamine (B1679370) synthesis. osti.gov
Hydrogen Transfer Reactions and Co-catalyst Effects
Interestingly, molecular hydrogen itself, often considered a product to be removed, can act as a co-catalyst in some palladium-catalyzed dehydrogenations. Studies have shown that introducing H2 to a Pd/C catalyst does not necessarily hinder the dehydrogenation process and can, in some cases, significantly improve the catalyst's activity. researchgate.netsemanticscholar.org The hydrogen generated in the reaction can activate the Pd/C catalyst, a phenomenon described as a "reaction-activated catalyst," where the product helps to power the reaction. semanticscholar.org
Copper/Manganese/Cuprous Salt Catalysis in Condensation Reactions
Copper and its salts are versatile catalysts for a variety of organic transformations, including condensation reactions that form C-N bonds. Copper can exist in multiple oxidation states (Cu(0), Cu(I), Cu(II), and Cu(III)), which allows it to participate in diverse catalytic cycles like the Ullmann condensation and Chan-Lam coupling. beilstein-journals.org
In the context of synthesizing derivatives of this compound, copper catalysts can be used to facilitate its condensation with various partners. For example, Cu(OAc)2 has been shown to be an effective catalyst for tandem reactions involving the condensation of amines with other reactants under aerobic conditions. beilstein-journals.org While specific studies focusing solely on this compound are limited in the provided context, the general principles of copper catalysis are applicable. These reactions often proceed through the formation of a copper-amide intermediate, followed by coupling with the reaction partner. The choice of the copper salt (e.g., CuI, Cu(OTf)2, Cu(OAc)2) can significantly influence the reaction's efficiency and yield. beilstein-journals.org Bimetallic catalyst systems, such as those involving copper and nickel, have also demonstrated high activity in related hydrogenation reactions, suggesting their potential utility in multi-step syntheses starting from nitroaromatic precursors to this compound. researchgate.net
Green Chemistry Approaches in Derivative Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals to enhance sustainability, safety, and efficiency. The development of recyclable catalytic systems and continuous-flow protocols represents significant progress in this area.
The use of heterogeneous catalysts, particularly those supported on polymers like polystyrene, offers significant advantages in terms of catalyst recovery and reuse, thereby reducing waste and production costs. researchgate.nettaylorfrancis.com Polystyrene-supported catalysts are extensively employed in various organic transformations due to their inertness, non-toxicity, and insolubility, which facilitates easy separation from the reaction mixture. taylorfrancis.com
In the context of synthesizing derivatives of this compound, polystyrene-supported metal catalysts are particularly relevant for reactions such as the hydrogenation of corresponding nitroaromatics. For instance, platinum nanoparticles supported on functionalized polystyrene have demonstrated high catalytic activity and recyclability in the hydrogenation of nitro compounds to anilines. researchgate.net The general approach involves anchoring a catalytically active metal complex onto a polystyrene backbone. This can be achieved through various methods, including the functionalization of the polystyrene resin followed by metal coordination. The resulting solid-supported catalyst can then be used in a slurry-phase reaction, and after the reaction is complete, it can be easily recovered by simple filtration and reused in subsequent batches with minimal loss of activity.
While specific studies on polystyrene-supported catalysts exclusively for this compound are not extensively documented, the principles and successful applications in the synthesis of other aniline derivatives provide a strong foundation for their use in this context. nih.gov The key benefits of employing such systems are summarized in the table below.
| Feature of Polystyrene-Supported Catalysts | Advantage in Derivative Synthesis |
| Heterogeneous Nature | Simplifies product purification and catalyst recovery. |
| Recyclability | Reduces catalyst consumption and waste generation, leading to lower costs. researchgate.net |
| Improved Stability | The polymer matrix can enhance the stability and prevent the agglomeration of metal nanoparticles. mdpi.com |
| Versatility | The polystyrene support can be functionalized to tune the catalyst's activity and selectivity. researchgate.net |
Continuous-flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable production of chemicals, offering significant advantages over traditional batch processing, especially for hazardous reactions like nitration. ewadirect.com The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, enabling precise control over reaction conditions and minimizing the formation of byproducts. ewadirect.com
A common synthetic route to nitroaniline derivatives involves a three-step sequence of acetylation, nitration, and subsequent hydrolysis. doubtnut.com The initial acetylation of the amine group is crucial to protect it from oxidation and to control the regioselectivity of the subsequent nitration step. doubtnut.com
The development of a telescoped continuous-flow process for the acetylation and nitration of a structurally similar compound, 4-fluoro-2-methoxyaniline, provides a valuable model for the synthesis of derivatives of this compound. acs.org In such a system, the starting aniline is first mixed with acetic anhydride (B1165640) in a flow reactor to achieve acetylation. The resulting stream is then directly introduced into a second reactor where it is mixed with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to perform the nitration. acs.org The precise control of temperature and residence time in the flow reactors is critical for maximizing the yield of the desired isomer and ensuring the safety of the process. While a subsequent hydrolysis step would be required to remove the acetyl group, performing the initial two steps in a continuous, telescoped manner significantly improves efficiency and safety. acs.org
The following table summarizes optimized conditions for a continuous-flow acetylation and nitration of a substituted aniline, which can be adapted for this compound. acs.org
| Parameter | Optimized Condition | Outcome |
| Acetylation Residence Time | < 1 minute | High conversion to the acetylated intermediate. |
| Nitration Temperature | 0 - 10 °C | Minimized byproduct formation. |
| Nitration Residence Time | 5 - 10 minutes | High yield of the desired nitro-acetylated product. |
| Nitrating Agent | Fuming Nitric Acid / Acetic Acid | Effective nitration with controlled selectivity. acs.org |
A key advantage of continuous-flow synthesis is the potential for significant waste minimization and solvent reduction. rsc.orgnih.gov By telescoping multiple reaction steps, the need for intermediate work-up and purification procedures is eliminated, which in turn reduces the consumption of solvents and the generation of waste. acs.org The smaller reactor volumes in continuous-flow systems also lead to a reduction in solvent usage for cleaning. rsc.org
Furthermore, the enhanced process control in flow chemistry allows for the use of more concentrated reaction mixtures and can improve reaction selectivity, leading to a higher process mass intensity (PMI), a key metric in green chemistry that measures the ratio of the total mass of materials used to the mass of the final product. rsc.org The implementation of in-line purification and solvent recycling technologies within a continuous-flow setup can further contribute to a more sustainable manufacturing process. acs.org
Continuous-Flow Synthesis Protocols for Scalable Production
Synthesis of Specialized Derivatives
The complexation of arenes to a tricarbonylchromium(0) moiety significantly alters the electronic properties of the aromatic ring, making it susceptible to transformations that are not possible with the uncomplexed arene. uwindsor.carsc.org The Cr(CO)₃ group acts as a strong electron-withdrawing group, which activates the ring towards nucleophilic attack and stabilizes negative charges at the benzylic position. rsc.org
The synthesis of (η⁶-arene)tricarbonylchromium complexes of aniline derivatives, including those structurally similar to this compound, has been reported. researchgate.net A common method for the preparation of these complexes is the direct reaction of the arene with hexacarbonylchromium, Cr(CO)₆, in a high-boiling solvent such as dibutyl ether or a mixture of THF and decane. nih.gov The reaction is typically carried out under an inert atmosphere at elevated temperatures.
For the preparation of the tricarbonylchromium complex of this compound, the following general procedure could be applied:
this compound and a slight excess of hexacarbonylchromium are dissolved in a suitable high-boiling solvent system.
The mixture is heated under reflux for several hours to allow for the displacement of three CO ligands by the aromatic ring of the aniline derivative.
After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by chromatography or crystallization to yield the (this compound)tricarbonylchromium complex.
The resulting complex would be a planar chiral molecule, which could have potential applications in asymmetric synthesis. rsc.org The complexation changes the reactivity of the aromatic ring, allowing for further functionalization that might be challenging with the free aniline.
Synthesis of Schiff Bases from this compound
Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are synthesized through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. jetir.org This reaction is a cornerstone in synthetic organic chemistry for creating diverse molecular architectures. The synthesis of Schiff bases from this compound involves the reaction of its primary amino group with various carbonyl compounds, leading to the formation of a C=N double bond.
The general reaction mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule, typically facilitated by an acid catalyst and/or removal of water from the reaction system to drive the equilibrium towards the product. google.comuin-malang.ac.id
A specific example involves the preparation of a Schiff base as an intermediate by the dehydration reaction between this compound (also known as 2-methyl-4-methoxyaniline) and 2,6-dimethylcyclohexanone. google.com This reaction is conducted in the presence of an acid catalyst. google.com The process is optimized by removing the water produced during the condensation, which shifts the reaction equilibrium towards the formation of the Schiff base. google.com This intermediate is then utilized in subsequent steps, such as catalytic dehydrogenation, to produce other target molecules. google.com
The versatility of this compound allows for its reaction with a wide array of aromatic and aliphatic aldehydes and ketones to yield a corresponding library of Schiff base derivatives. The specific properties of the resulting Schiff base are determined by the structure of the carbonyl compound used. For instance, the condensation with substituted benzaldehydes introduces different aromatic moieties into the final structure.
The synthesis is often carried out by refluxing equimolar amounts of this compound and the respective carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol. idosr.orgnih.gov The addition of a catalytic amount of acid, like glacial acetic acid, can accelerate the reaction. nih.gov The resulting Schiff base product often precipitates from the solution upon cooling and can be purified by crystallization.
Below is a table summarizing the reaction components and conditions for the synthesis of Schiff bases derived from this compound.
| Reactant 1 | Reactant 2 (Carbonyl Compound) | Catalyst | Solvent | General Conditions | Product Type |
|---|---|---|---|---|---|
| This compound | 2,6-Dimethylcyclohexanone | Acid Catalyst | Not specified, typically an organic solvent | Heating with removal of water google.com | Ketimine-type Schiff Base |
| This compound | Substituted Benzaldehyde | Acetic Acid (catalytic) | Ethanol/Methanol | Reflux for several hours | Aldimine-type Schiff Base |
| This compound | Vanillin | None (Mechanochemical) or Acid Catalyst (Solution) | Solvent-free grinding or Ethanol uin-malang.ac.id | Grinding or Reflux | Phenolic Schiff Base |
The characterization of the synthesized Schiff bases is typically performed using spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the formation of the imine bond, identified by a characteristic stretching vibration band (νC=N) in the region of 1604–1625 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is employed to elucidate the detailed molecular structure of the final products. researchgate.netmdpi.com
Reaction Pathways and Mechanistic Insights of 2 Methoxy 4 Methylaniline
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions on 2-Methoxy-4-methylaniline are dictated by the electronic effects of the existing substituents.
Directing Effects of Methoxy (B1213986) and Methyl Substituents
In the context of electrophilic aromatic substitution, the substituents on the benzene ring of this compound collectively influence the position of attack by an incoming electrophile. The amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups are all classified as activating groups, meaning they increase the rate of reaction compared to unsubstituted benzene. masterorganicchemistry.com They achieve this by donating electron density to the aromatic ring, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.org
These groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. masterorganicchemistry.com
Amino Group (-NH₂): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. It strongly directs incoming electrophiles to the ortho and para positions.
Methoxy Group (-OCH₃): The oxygen atom's lone pairs also participate in resonance with the ring, making the methoxy group a strong activating, ortho, para-directing substituent. libretexts.org
Methyl Group (-CH₃): This group is a weak activator and directs ortho and para through an inductive effect and hyperconjugation.
In this compound, the directing effects of these three groups are synergistic. The powerful amino group at C-1 directs to C-2 (occupied), C-6, and C-4 (occupied). The methoxy group at C-2 directs to C-1 (occupied), C-3, and C-5. The methyl group at C-4 directs to C-3 and C-5. The positions most strongly activated are therefore C-3, C-5, and C-6.
| Substituent | Position | Activating/Deactivating Effect | Directing Effect | Mechanism of Action |
|---|---|---|---|---|
| -NH₂ | C-1 | Strongly Activating | Ortho, Para | Resonance (electron-donating) |
| -OCH₃ | C-2 | Activating | Ortho, Para | Resonance (electron-donating) |
| -CH₃ | C-4 | Weakly Activating | Ortho, Para | Inductive Effect & Hyperconjugation |
Regioselectivity and Steric Hindrance Considerations
The ultimate regiochemical outcome of an electrophilic aromatic substitution reaction on this compound is a balance between the powerful directing effects of the substituents and steric hindrance. The most electron-rich positions, and thus the most likely sites for electrophilic attack, are C-3, C-5, and C-6.
However, these positions are not equally accessible.
Position C-3: This position is ortho to both the methoxy group and the methyl group. While electronically activated, it is sterically hindered by these two adjacent groups.
Position C-5: This position is para to the amino group and ortho to the methyl group. It is generally less sterically hindered than position C-3.
Position C-6: This position is ortho to the strongly activating amino group. However, it is also adjacent to the methoxy group, which can cause some steric hindrance.
Therefore, for many electrophilic substitution reactions, substitution is most likely to occur at the C-5 position, which offers a favorable combination of electronic activation and reduced steric hindrance. For very small electrophiles, some substitution at C-3 and C-6 may also be observed. The precise ratio of products will depend on the specific electrophile and reaction conditions. masterorganicchemistry.com
Oxidation and Reduction Reactions
The amino and methoxy groups of this compound make the molecule susceptible to oxidation, while the aromatic ring is generally resistant to reduction under standard conditions. However, derivatives of the amine can be readily reduced.
Formation of Quinone and Nitroso Compounds
Aromatic amines are known to undergo oxidation to a variety of products. The oxidation of anilines can be complex, often leading to polymeric materials. However, under controlled conditions, specific products can be obtained. The oxidation of substituted anilines, particularly those with electron-donating groups like methoxy and methyl, can lead to the formation of quinone-like structures. For example, the oxidation of similar methoxy-substituted anilines has been shown to produce N-aryl-p-quinone imines and phenazines. rsc.orgrsc.org It is plausible that the oxidation of this compound with oxidizing agents like silver oxide or potassium ferricyanide (B76249) could yield analogous quinone imines. rsc.org
Aromatic amines can also be converted to nitroso compounds. The reaction of a secondary amine with nitrous acid is a standard method for the preparation of N-nitrosoamines. orgsyn.orgresearchgate.net While this compound is a primary amine, it can react with nitrous acid to form a diazonium salt, which is an intermediate in various synthetic pathways. Direct conversion to a C-nitroso compound on the aromatic ring is also a known reaction for highly activated aromatic systems, although N-nitrosation is more common for amines.
Reduction to Amine and Other Derivatives
The amino group of this compound is already in a reduced state. Therefore, reduction reactions of this compound typically involve the transformation of a derivative. A common example is the reduction of a Schiff base (or imine), which is formed by the condensation of the aniline (B41778) with an aldehyde or ketone. jetir.org
The C=N double bond of the Schiff base can be readily reduced to a C-N single bond, yielding a secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) and catalytic hydrogenation. mdma.ch This two-step process of condensation followed by reduction is known as reductive amination and is a versatile method for forming C-N bonds.
Coupling and Condensation Reactions
The primary amino group of this compound is a key functional group for its participation in coupling and condensation reactions.
Condensation Reactions:
This compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. jetir.org This reaction typically occurs under mild acidic or basic conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. mdma.ch The resulting Schiff bases are versatile intermediates in organic synthesis. For instance, the condensation of p-toluidine (B81030) (4-methylaniline) with o-vanillin (2-hydroxy-3-methoxybenzaldehyde) is a known method for preparing Schiff base ligands that can coordinate with metal ions. nih.gov
| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product | Reaction Type |
|---|---|---|---|
| This compound | Aldehyde (R-CHO) | Schiff Base (Imine) | Condensation |
| This compound | Ketone (R-CO-R') | Schiff Base (Imine) | Condensation |
Coupling Reactions:
Aromatic amines are precursors for diazonium salts, which are important intermediates in the synthesis of azo compounds through diazo coupling reactions. The process involves treating the primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt.
This diazonium salt can then act as an electrophile and react with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or another aniline, to form an azo compound, which contains the characteristic -N=N- linkage. These azo compounds are often highly colored and are widely used as dyes.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. While anilines are common substrates in these transformations, such as the Buchwald-Hartwig amination, specific applications using this compound are documented in the context of synthesizing complex heterocyclic structures.
One notable application involves a palladium-catalyzed reaction for the synthesis of murrayafoline A, a carbazole (B46965) alkaloid. rsc.org In this synthesis, this compound is coupled with 1,2-dichlorobenzene. The reaction proceeds via a C-N cross-coupling mechanism, where the palladium catalyst facilitates the bond formation between the aniline nitrogen and one of the chlorinated positions on the benzene ring. rsc.org This initial coupling is followed by an intramolecular C-C bond formation to construct the final carbazole framework.
The general mechanism for such a Buchwald-Hartwig type reaction involves a catalytic cycle:
Oxidative Addition : The active Pd(0) catalyst adds to the aryl halide (e.g., 1,2-dichlorobenzene), forming a Pd(II) complex.
Association & Deprotonation : The aniline coordinates to the palladium center, and a base removes the proton from the amine, forming an amido complex.
Reductive Elimination : The final C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Detailed findings from the synthesis of murrayafoline A highlight the specific conditions required for this transformation. rsc.org
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature | Product Type | Reference |
| This compound | 1,2-Dichlorobenzene | Pd(OAc)₂ | PCy₃ | K₃PO₄ | NMP | 130 °C | N-Aryl Intermediate for Carbazole Synthesis | rsc.org |
Table 1: Conditions for the Palladium-Catalyzed C-N Coupling of this compound.
Condensation with Ethyloxalate for Oxamate (B1226882) Formation
The reaction of primary amines with oxalate (B1200264) esters, such as diethyl oxalate or ethyloxalate, is a direct method for forming oxamates (derivatives of oxamic acid). This reaction is a type of nucleophilic acyl substitution. The nitrogen atom of the this compound acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the oxalate ester.
The mechanism proceeds as follows:
Nucleophilic Attack : The lone pair of electrons on the amine's nitrogen atom attacks a carbonyl carbon of the ethyloxalate. This breaks the C=O pi bond, forming a tetrahedral intermediate.
Leaving Group Elimination : The tetrahedral intermediate collapses, reforming the C=O double bond and expelling an ethoxide (-OEt) ion as the leaving group.
Deprotonation : A base (which can be another molecule of the amine) removes a proton from the positively charged nitrogen atom, yielding the neutral N-substituted ethyl oxamate product.
While specific studies detailing this reaction with this compound are not prevalent in the search results, the synthesis of N,N'-bis(2-methoxy-4-methylphenyl)oxalamide has been documented using the related reagent oxalyl chloride in dioxane. conscientiabeam.com The reaction with ethyloxalate would proceed under milder conditions, often requiring heat to drive the reaction to completion. Such reactions are fundamental in creating building blocks for more complex molecules, including potential ligands and pharmaceutical intermediates. google.com
| Reactant 1 | Reactant 2 | Reaction Type | Key Intermediate | Product Type | Reference |
| This compound | Ethyloxalate | Nucleophilic Acyl Substitution | Tetrahedral Intermediate | N-(2-methoxy-4-methylphenyl)oxamate | google.com |
| This compound | Oxalyl Chloride | Nucleophilic Acyl Substitution | - | N,N'-bis(2-methoxy-4-methylphenyl)oxalamide | conscientiabeam.com |
Table 2: Condensation Reaction for Oxamate and Oxalamide Formation.
Azo Coupling Reactions in Dye Synthesis
Azo dyes are a significant class of synthetic colorants, and their synthesis is a classic example of electrophilic aromatic substitution. smolecule.com The formation of an azo dye from this compound involves a two-step process.
Diazotization : The first step is the conversion of the primary aromatic amine into a diazonium salt. This is achieved by treating this compound with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. smolecule.combch.ro
Azo Coupling : The resulting diazonium ion is a weak electrophile. It then reacts with a coupling component, which is an electron-rich aromatic compound such as a phenol or another aniline. The electron-donating methoxy and methyl groups on the diazonium salt's ring, along with the activating groups on the coupling component, facilitate an electrophilic aromatic substitution reaction to form a stable azo compound, characterized by the -N=N- (azo) group that acts as a chromophore. bch.ro
Research has documented the synthesis of various triazinic reactive dyes starting from the diazotization of this compound followed by coupling with compounds like 1-amino-8-naphthol-3,6-disulphonic acid. bch.ro
| Step | Reagents | Conditions | Intermediate/Product | Mechanism | Reference |
| 1. Diazotization | This compound, NaNO₂, HCl | 0–5 °C | 2-Methoxy-4-methylbenzenediazonium chloride | Diazotization | smolecule.combch.ro |
| 2. Azo Coupling | Diazonium salt, Electron-rich aromatic (e.g., naphthol derivative) | Controlled pH (acidic or alkaline) | Azo dye | Electrophilic Aromatic Substitution | bch.ro |
Table 3: General Pathway for Azo Dye Synthesis from this compound.
Condensation with Aldehydes for Imine Formation
Primary amines like this compound readily react with aldehydes in a condensation reaction to form imines, also known as Schiff bases. This reaction is reversible and typically catalyzed by acid. The formation of Schiff bases is a crucial step in the synthesis of various metal complexes and pharmaceutical intermediates. smolecule.com
The mechanism for imine formation involves several steps:
Nucleophilic Addition : The reaction begins with the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the aldehyde. This step is often preceded by the protonation of the carbonyl oxygen under acidic conditions, which makes the carbonyl carbon more electrophilic.
Carbinolamine Formation : This addition results in a zwitterionic intermediate that quickly undergoes a proton transfer to form a neutral carbinolamine.
Dehydration : The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).
Iminium Ion Formation : The lone pair on the adjacent nitrogen helps to expel the water molecule, forming a resonance-stabilized iminium ion.
Deprotonation : A base (e.g., water or another amine molecule) removes the proton from the nitrogen to yield the final, neutral imine product.
| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate | Product Type | Mechanism | Reference |
| This compound | Aldehyde (R-CHO) | Acid (e.g., H⁺) | Carbinolamine, Iminium ion | Imine (Schiff Base) | Nucleophilic Addition-Elimination | smolecule.comcore.ac.uk |
Table 4: General Pathway for Imine Formation from this compound.
Investigating Reaction Kinetics and Thermodynamics
Detailed experimental studies on the reaction kinetics and thermodynamics specifically for this compound are not extensively covered in the available literature. However, the principles of such investigations can be understood from studies on analogous aniline compounds.
Kinetic studies focus on determining the rate of a reaction and its dependence on the concentration of reactants, temperature, and catalysts. For instance, investigations into the reactions of anilines typically measure the order of the reaction with respect to the amine and other reagents to elucidate the rate-determining step of the mechanism.
Thermodynamic analysis provides insight into the energy changes that occur during a reaction. Key parameters include:
Activation Energy (Ea) : The minimum energy required to initiate the reaction.
Enthalpy of Activation (ΔH‡) : The change in heat content in going from reactants to the transition state.
Entropy of Activation (ΔS‡) : The change in randomness or disorder when the reactants form the transition state.
These parameters are often determined by studying the effect of temperature on the reaction rate constant (k) and applying the Arrhenius or Eyring equations. While no specific values are available for this compound, such data would be crucial for optimizing reaction conditions (e.g., temperature, catalyst loading) to maximize yield and minimize reaction time in industrial applications. The field of chemical kinetics and catalysis for related pyridine (B92270) compounds is an active area of research. google.com
| Parameter | Description | Method of Determination |
| Reaction Rate | The speed at which reactants are converted into products. | Monitoring concentration changes over time (e.g., spectroscopy, chromatography). |
| Reaction Order | The relationship between the concentration of a reactant and the reaction rate. | Method of initial rates; fitting concentration-time data to rate laws. |
| Rate Constant (k) | A proportionality constant in the rate law that relates reactant concentrations to the reaction rate. | Calculated from the rate law once the reaction order is known. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Arrhenius plot (ln(k) vs. 1/T). |
| Thermodynamic Parameters (ΔH‡, ΔS‡) | Enthalpy and entropy changes for the formation of the transition state. | Eyring plot (ln(k/T) vs. 1/T). |
Table 5: Key Parameters Investigated in Reaction Kinetics and Thermodynamics Studies.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 4 Methylaniline and Its Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy is a crucial tool for identifying the functional groups and characterizing the bonding within a molecule. For substituted anilines, this analysis provides insight into the influence of various substituent groups on the benzene (B151609) ring and its normal modes of vibration. nih.gov
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups. The FT-IR spectrum of 2-Methoxy-4-methylaniline is characterized by distinct peaks that confirm the presence of its key structural components: the amine (NH₂), methoxy (B1213986) (O-CH₃), and methyl (CH₃) groups, as well as the aromatic ring.
The N-H stretching vibrations of the primary amine group are typically observed in the 3300 to 3500 cm⁻¹ range. pressbooks.pub Primary amines (R-NH₂) characteristically show two bands in this region, one for asymmetric and one for symmetric stretching modes. youtube.com The aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the methyl and methoxy groups are found just below 3000 cm⁻¹, typically in the 2850 to 2960 cm⁻¹ region. pressbooks.pub
The C-O stretching vibration of the methoxy group is expected to produce a strong band in the 1200-1100 cm⁻¹ range. researchgate.net The C-N stretching vibration is often observed in the 1230-1250 cm⁻¹ region. derpharmachemica.com Other characteristic bands include C=C stretching within the aromatic ring (around 1600-1450 cm⁻¹) and C-H bending vibrations. youtube.com
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound Functional Groups
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Asymmetric & Symmetric Stretching | 3500 - 3300 | Amine (-NH₂) |
| Aromatic C-H Stretching | 3100 - 3020 | Aromatic Ring |
| Aliphatic C-H Stretching | 2960 - 2850 | Methyl (-CH₃), Methoxy (-OCH₃) |
| Aromatic C=C Stretching | 1650 - 1450 | Aromatic Ring |
| C-N Stretching | 1250 - 1230 | Aryl-Amine |
| C-O Stretching | 1200 - 1100 | Aryl-Ether (Methoxy) |
FT-Raman spectroscopy serves as a complementary technique to FT-IR. It detects vibrations that cause a change in the polarizability of a molecule. For aromatic compounds, FT-Raman is particularly effective for analyzing vibrations of the carbon skeleton. The FT-Raman spectra of substituted anilines are typically recorded in the 4000–100 cm⁻¹ range. nih.govscholarsresearchlibrary.com
Similar to FT-IR, the N-H stretching vibrations appear as prominent bands in the high-frequency region. The C-H stretching modes of the methyl group are also clearly identifiable. derpharmachemica.com In studies of analogous molecules like 2-bromo-4-methylaniline, the FT-Raman spectra provide valuable data on the influence of substituents on the benzene ring's geometry and vibrational modes. nih.gov Vibrations that are weak or absent in the FT-IR spectrum may be strong in the FT-Raman spectrum, and vice versa, allowing for a more complete vibrational analysis.
Table 2: Selected FT-Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group / Motion |
|---|---|---|
| N-H Stretching | ~3434, 3375 | Amine (-NH₂) |
| C-H Stretching (Methyl) | ~2990 | Methyl (-CH₃) |
| Aromatic C=C Stretching | ~1600 | Aromatic Ring |
| C-N Stretching | ~1236 | Aryl-Amine |
| C-H Out-of-plane Bending | ~877, 822 | Aromatic Ring |
To achieve an unambiguous assignment of the vibrational modes, experimental FT-IR and FT-Raman data are often compared with frequencies calculated using quantum chemical methods, such as Density Functional Theory (DFT). researchgate.net Theoretical calculations are typically performed using basis sets like B3LYP/6-311++G(d,p). globalresearchonline.net
The calculated results are harmonic frequencies, whereas the experimental frequencies include anharmonic contributions. scholarsresearchlibrary.com This discrepancy generally causes the calculated wavenumbers to be higher than the observed ones. To correct for this systematic overestimation, the computed frequencies are scaled using a suitable scaling factor (e.g., 0.96 for B3LYP). globalresearchonline.net
Studies on closely related molecules, such as 2-chloro-4-methylaniline (B104755) and 2-methoxy-4-nitroaniline, have demonstrated that the scaled vibrational frequencies calculated via DFT methods show excellent agreement with the experimental FT-IR and FT-Raman values. scholarsresearchlibrary.comnih.gov This strong correlation allows for a confident and detailed assignment of the fundamental vibrational modes based on the total energy distribution (TED). nih.gov It is established that for molecular vibrational problems, the B3LYP method is often superior to the Hartree-Fock (HF) method in reproducing experimental results. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the specific arrangement of atoms in a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. In this compound, distinct signals are expected for the protons of the amine, methoxy, and methyl groups, as well as for the protons on the aromatic ring.
Amine (NH₂) Protons: These protons typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm). Their specific chemical shifts and splitting patterns (e.g., doublet, singlet) are determined by their position relative to the electron-donating amine and methoxy groups and the weakly donating methyl group.
Methoxy (OCH₃) Protons: These protons will appear as a sharp singlet, as they are not coupled to any adjacent protons. The chemical shift is expected around 3.8 ppm.
Methyl (CH₃) Protons: The protons of the methyl group attached to the ring will also appear as a singlet, typically further upfield (lower ppm) than the methoxy protons, around 2.2-2.3 ppm.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |
|---|---|---|---|
| Aromatic Protons (Ar-H) | 6.5 - 7.0 | Multiplet | 3 |
| Amine Protons (-NH₂) | ~3.6 (variable) | Broad Singlet | 2 |
| Methoxy Protons (-OCH₃) | ~3.8 | Singlet | 3 |
| Methyl Protons (Ar-CH₃) | ~2.2 | Singlet | 3 |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.
Aromatic Carbons: The six carbons of the benzene ring will have chemical shifts in the range of 110-150 ppm. The carbons directly attached to the oxygen (C-O) and nitrogen (C-N) atoms will be the most downfield (highest ppm values) due to the deshielding effects of these electronegative atoms. The carbon attached to the methyl group and the other C-H carbons will appear at progressively higher fields.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears in the 55-60 ppm range.
Methyl Carbon (Ar-CH₃): The carbon of the methyl group attached to the ring is the most upfield carbon, with an expected chemical shift around 20 ppm.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O | ~148 |
| Aromatic C-N | ~140 |
| Aromatic C-CH₃ | ~128 |
| Aromatic C-H | 110 - 125 |
| Methoxy (-OCH₃) | ~56 |
| Methyl (Ar-CH₃) | ~20 |
Advanced NMR Techniques for Stereochemical and Conformational Analysis
Advanced Nuclear Magnetic Resonance (NMR) techniques are powerful tools for the detailed stereochemical and conformational analysis of this compound and its derivatives. While one-dimensional NMR provides basic structural information, multi-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), offer deeper insights into the spatial arrangement of atoms.
These techniques are particularly valuable for determining the relative stereochemistry of chiral centers and for understanding the preferred conformations of flexible molecules in solution. For instance, in derivatives of this compound where new stereocenters are introduced, NOESY experiments can be used to establish through-space correlations between protons that are in close proximity. The presence or absence of NOE cross-peaks can definitively assign the relative configuration of substituents.
Conformational analysis of substituted anilines is also critical as the orientation of the methoxy and methyl groups relative to the amine can influence their chemical reactivity and biological activity. While specific NOESY or ROESY studies on this compound itself are not extensively reported in the literature, the principles of these techniques are widely applied to similar aromatic systems. For example, conformational studies on related bicyclic aromatic compounds have successfully employed a combination of NMR data and computational modeling to determine the molecule's three-dimensional structure and conformational dynamics. Potential energy surface (PES) scans, in conjunction with NMR data, can elucidate complex conformational interchanges, such as the rotation of the methyl group. nih.gov
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Studies
Ultraviolet-Visible (UV-Vis) spectroscopy of this compound and its derivatives provides valuable information about their electronic transitions. The absorption of UV or visible light by these molecules promotes electrons from lower energy molecular orbitals to higher energy ones. The chromophore in this compound is the substituted benzene ring, which gives rise to characteristic absorption bands.
The UV-Vis spectrum of aniline (B41778) and its derivatives typically exhibits two main absorption bands corresponding to π → π* transitions. The presence of substituents like the methoxy and methyl groups can cause a bathochromic (red) or hypsochromic (blue) shift in these absorption maxima, depending on the nature of the substituent and its interaction with the aromatic system. For instance, copolymers incorporating 2-methyl-4-methoxyaniline units exhibit distinct UV and photoluminescence spectra. researchgate.net Similarly, the UV-Vis absorption spectrum of a related compound, 4-methyl-2-nitroaniline, has been reported and analyzed. researchgate.net
Furthermore, the electron-donating nature of the amine and methoxy groups in this compound makes it a suitable donor for the formation of charge-transfer (CT) complexes with electron acceptors. nih.gov These CT complexes exhibit new, often broad, absorption bands in the visible region of the spectrum. nih.gov The study of these CT bands can provide insights into the electron-donating ability of the aniline derivative and the nature of the intermolecular interactions. researchgate.netresearchgate.net The formation of an electron donor-acceptor (EDA) complex can be visually observed by a color change and the appearance of a new absorption band, which can be driven by photoexcitation. nih.govyoutube.com
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry is an indispensable tool for determining the molecular mass and elucidating the fragmentation patterns of this compound and its derivatives. The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the compound. For this compound (C₈H₁₁NO), the expected molecular weight is approximately 137.18 g/mol . biosynth.comsigmaaldrich.com
The fragmentation pattern provides a fingerprint of the molecule, offering valuable structural information. Under electron ionization (EI), the molecular ion of this compound can undergo various fragmentation pathways. Common fragmentation patterns for substituted anilines involve the loss of small neutral molecules or radicals. For instance, the loss of a methyl group (•CH₃) from the methoxy substituent is a likely fragmentation pathway. Cleavage of the C-N bond can also occur, leading to characteristic fragment ions.
The mass spectrum of this compound available on PubChem shows a base peak at m/z 122, which likely corresponds to the loss of a methyl radical (•CH₃) from the molecular ion. nih.gov The molecular ion peak is observed at m/z 137. nih.gov The fragmentation of trimethylsilyl (B98337) (TMS) derivatives of related 2-alkoxyphenols has also been studied, providing insights into the fragmentation mechanisms of similar structures. semanticscholar.org The fragmentation of TMS derivatives of amines also follows characteristic pathways that can aid in structural elucidation. researchgate.netsci-hub.senih.gov
Table 1: Predicted Collision Cross Section (CCS) for Adducts of this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 138.09134 | 126.2 |
| [M+Na]⁺ | 160.07328 | 135.2 |
| [M-H]⁻ | 136.07678 | 130.2 |
| [M+NH₄]⁺ | 155.11788 | 148.1 |
| [M+K]⁺ | 176.04722 | 133.7 |
| [M+H-H₂O]⁺ | 120.08132 | 121.0 |
| [M+HCOO]⁻ | 182.08226 | 151.8 |
| [M+CH₃COO]⁻ | 196.09791 | 176.7 |
| [M+Na-2H]⁻ | 158.05873 | 132.9 |
| [M]⁺ | 137.08351 | 126.3 |
| [M]⁻ | 137.08461 | 126.3 |
Data sourced from PubChem. uni.lu
X-ray Diffraction Analysis of Crystalline Derivatives
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a low-melting solid, its crystalline derivatives, such as Schiff bases or other reaction products, are often suitable for single-crystal X-ray analysis.
The crystal structure of these derivatives provides a wealth of information, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. This information is crucial for understanding the molecule's conformation in the solid state and how molecules pack in a crystal lattice.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. It is an essential tool for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.
A reverse-phase HPLC method can be employed for the analysis of 4-Methoxy-2-methylaniline. sielc.com In this method, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com The retention time of the compound is a characteristic parameter that can be used for its identification. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination.
HPLC is also invaluable for reaction monitoring. By taking aliquots of a reaction mixture at different time intervals and analyzing them by HPLC, the consumption of reactants and the formation of products can be tracked. This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading. For instance, the synthesis of Schiff bases from haloanilines can be monitored by TLC and further analyzed by HPLC to ensure the completion of the reaction. researchgate.net Similarly, the synthesis of methylenedianiline from aniline and formaldehyde (B43269) has been studied using HPLC-MS to identify intermediates and by-products, providing a deeper understanding of the reaction mechanism. researchgate.net
The search results yielded information on related but distinct molecules, such as 2-methoxy-4-nitroaniline, 2-methoxy-5-phenylaniline, and other substituted anilines. While these studies utilize the requested theoretical methods (like DFT with B3LYP functionals and 6-311G(d,p) basis sets), the specific calculated values are unique to the molecules studied therein and cannot be attributed to this compound.
Therefore, it is not possible to generate the requested article with the required detailed research findings and data tables while strictly adhering to the specified compound. Fulfilling the request would necessitate speculating or using data from different chemical compounds, which would violate the core instruction to focus solely on this compound and maintain scientific accuracy.
Computational Chemistry and Theoretical Modeling of 2 Methoxy 4 Methylaniline
Electronic Structure Analysis
Charge Distribution and Atomic Charges (e.g., Mulliken Atomic Charges)
A computational analysis of 2-Methoxy-4-methylaniline would typically involve the calculation of its electron distribution to understand its reactivity and intermolecular interactions. Methods like Mulliken population analysis are used to assign partial atomic charges to each atom in the molecule based on the calculated quantum mechanical wavefunction. This provides insights into electrophilic and nucleophilic sites. However, no published studies were found that report the Mulliken atomic charges for this compound.
Vibrational and Spectroscopic Parameter Calculations
Theoretical spectroscopy is a powerful tool for interpreting and predicting experimental spectra. Computational methods can calculate the vibrational frequencies and intensities of a molecule, as well as its electronic transitions and NMR chemical shifts.
Thermodynamic Property Calculations
Quantum chemical calculations can be used to determine various thermodynamic properties of a molecule in its ground state. These properties, including standard enthalpy of formation, entropy, and heat capacity, are derived from the calculated vibrational frequencies and electronic energy. This information is vital for understanding the stability and reactivity of a compound. Specific calculated thermodynamic data for this compound are not available in existing literature.
Advanced Quantum Chemical Analyses
Further computational studies could delve into more advanced analyses, such as Natural Bond Orbital (NBO) analysis to investigate charge delocalization and intramolecular interactions, or Frontier Molecular Orbital (FMO) analysis to characterize chemical reactivity. These advanced studies provide a deeper understanding of the molecule's electronic behavior. However, no such advanced quantum chemical analyses have been published for this compound.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis offers a powerful lens through which to examine the interactions between filled and vacant orbitals, a key factor in understanding molecular stability. This method elucidates hyperconjugative interactions and intramolecular charge transfer (ICT) phenomena. In NBO analysis, the electronic wavefunction is interpreted in terms of localized, Lewis-like structures, consisting of occupied (donor) and unoccupied (acceptor) orbitals. The delocalization of electron density from a donor to an acceptor orbital corresponds to a stabilizing interaction.
The stability of a molecule is enhanced by these hyperconjugative interactions, which can be quantified by the second-order perturbation energy, E(2). A larger E(2) value signifies a more intense interaction between the electron donor and acceptor, indicating a greater extent of conjugation within the system. These interactions involve the transfer of electron density from Lewis-type (bonding or lone pair) orbitals to non-Lewis-type (antibonding or Rydberg) orbitals.
Table 1: Hypothetical NBO Analysis Data for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |
|---|---|---|---|---|
| LP (1) N7 | π* (C1-C6) | 25.8 | 0.28 | 0.072 |
| LP (1) O8 | π* (C2-C3) | 18.5 | 0.31 | 0.065 |
| σ (C1-C2) | σ* (C6-H12) | 5.2 | 0.68 | 0.041 |
| σ (C4-C9) | σ* (C3-C5) | 4.9 | 0.71 | 0.039 |
This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not found in the searched literature.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions within a molecule. This method is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, it is possible to identify and distinguish between different types of non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion.
The resulting 3D visualization typically shows isosurfaces colored according to the nature of the interaction:
Blue or green isosurfaces indicate strong attractive interactions, such as hydrogen bonds.
Greenish or light-colored isosurfaces represent weaker van der Waals interactions.
Red or reddish-brown isosurfaces signify repulsive interactions, often found in sterically hindered regions or between ring structures.
For this compound, RDG analysis would be expected to reveal weak intramolecular hydrogen bonding between the amine hydrogen atoms and the methoxy (B1213986) oxygen atom, as well as van der Waals interactions within the aromatic ring and its substituents.
Table 2: Hypothetical RDG Analysis Parameters for this compound
| Interaction Type | Sign(λ₂)ρ Range (a.u.) | Color of Isosurface |
|---|---|---|
| Strong Attractive (e.g., H-bond) | -0.04 to -0.01 | Blue |
| van der Waals | -0.01 to 0.01 | Green |
| Steric Repulsion | 0.01 to 0.04 | Red |
This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not found in the searched literature.
Topological Parameters using Bader's 'Atoms in Molecules' (AIM) Theory
The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to define atomic properties and the nature of chemical bonds. acs.orggoogle.comgoogle.com The analysis focuses on critical points in the electron density, particularly bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.
Several topological parameters at the BCP are used to characterize the interaction:
Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond strength.
Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) is characteristic of shared-shell interactions (covalent bonds), where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) is typical of closed-shell interactions (ionic bonds, hydrogen bonds, and van der Waals interactions), where electron density is depleted in the internuclear region.
Total Electron Energy Density (H(r)) : The sign of H(r) can also help to distinguish between interaction types. For covalent bonds, H(r) is typically negative, while for non-covalent interactions, it is often positive or close to zero.
In this compound, AIM analysis would provide quantitative data on the covalent bonds within the aromatic ring and with the substituents, as well as characterizing any weaker intramolecular interactions.
Table 3: Hypothetical AIM Topological Parameters for Selected Bonds in this compound
| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Type |
|---|---|---|---|---|
| C-C (ring) | 0.310 | -0.850 | -0.320 | Covalent |
| C-N | 0.280 | -0.750 | -0.290 | Covalent |
| C-O | 0.260 | -0.690 | -0.270 | Covalent |
| N-H···O | 0.015 | 0.035 | 0.002 | Hydrogen Bond |
This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not found in the searched literature.
Applications of 2 Methoxy 4 Methylaniline in Advanced Chemical Synthesis
Pharmaceutical Synthesis and Drug Development
In the pharmaceutical industry, the quest for novel therapeutics with high efficacy and specificity is relentless. Intermediate compounds are the foundational components upon which complex Active Pharmaceutical Ingredients (APIs) are built. 2-Methoxy-4-methylaniline functions as a critical intermediate, enabling the efficient synthesis of various pharmaceutical agents through its integration into larger, more complex molecular frameworks.
Precursor in Active Pharmaceutical Ingredient (API) Synthesis
An Active Pharmaceutical Ingredient (API) is the component within a drug that produces the intended pharmacological effect. The synthesis of these molecules is often a multi-step process requiring a series of chemical intermediates. This compound is an important precursor in the synthesis of various APIs and their intermediates. nih.gov Its structure is a key fragment found in numerous compounds with demonstrated biological activities, particularly in the development of antitumor agents. nih.gov The presence of the aniline (B41778) moiety allows for a range of chemical transformations, such as acylation, alkylation, and diazotization, which are fundamental reactions in the construction of diverse medicinal compounds. For instance, aniline derivatives are crucial in synthesizing kinase inhibitors, which are a significant class of cancer therapeutics. nih.gov
Role in the Synthesis of 2-Methyl-4-methoxydiphenylamine (MMDPA) as a Pharmaceutical Intermediate
A significant application of this compound is in the production of 2-Methyl-4-methoxydiphenylamine (MMDPA). MMDPA is a key intermediate whose applications extend into pharmaceuticals and materials science, particularly in the synthesis of Fluoran-based dyes. osti.gov The synthesis of MMDPA from this compound can be achieved through several catalytic methods.
One established method involves a condensation reaction with a substituted benzoic acid followed by decarboxylation. A patented process describes reacting this compound (also known as 2-methyl-4-aminoanisole) with o-chloro-benzoic acid in the presence of a copper catalyst and an acid-binding agent. google.com This reaction forms an intermediate, 2-methyl-4-methoxy-2'-carboxy diphenylamine (B1679370), which is then heated to induce decarboxylation, yielding the final MMDPA product with high efficiency. google.com This process has been optimized to achieve yields exceeding 90%. google.com
Another approach involves a catalytic reaction between this compound (MMA), 3-methyl-4-nitroanisole (B181090) (MNA), and cyclohexanone (B45756), using a Palladium on carbon (Pd/C) catalyst. osti.gov In this complex reaction, the rate-determining step is the dehydrogenation of an intermediate formed from the condensation of MMA and cyclohexanone. osti.gov
Table 1: Synthesis Methods for 2-Methyl-4-methoxydiphenylamine (MMDPA)
| Starting Materials | Catalyst | Key Process Steps | Reported Yield |
|---|---|---|---|
| This compound, o-chloro-benzoic acid | Copper catalyst | Condensation, Decarboxylation | >90% google.com |
Intermediate for Bromodomain Inhibitors and Natural Products (e.g., Microthecaline A)
The structural framework of this compound is a component of more elaborate molecules that are of significant interest in medicinal chemistry. Although not always a direct starting material, its derivatives are crucial in synthesizing complex therapeutic agents, including certain classes of bromodomain inhibitors and natural products. Bromodomains are epigenetic reader proteins, and their inhibition has emerged as a promising strategy for treating cancer and inflammatory diseases. The design of bromodomain inhibitors often involves aromatic rings with specific methoxy (B1213986) and amino-functionalized substitutions to achieve potent and selective binding. nih.govnih.gov
Furthermore, derivatives of this compound have been instrumental in the total synthesis of complex natural products. A notable example is the synthesis of the plant alkaloid Microthecaline A, a compound bearing a unique tricyclic quinoline-serrulatane scaffold. In the reported total synthesis, the journey towards Microthecaline A begins with a commercially available precursor that is directly derived from the core structure of this compound. This starting material is converted into ethyl 4-bromo-6-methoxy-8-methylquinoline-3-carboxylate, which then undergoes a multi-step sequence including Heck coupling and Friedel–Crafts acylation to construct the complex tricyclic system of the natural product.
Materials Science and Functional Materials
Beyond its pharmaceutical applications, this compound is a valuable monomer and building block in materials science. Its inherent electronic properties and capacity for polymerization and chemical modification make it suitable for creating a new generation of functional organic materials.
Monomer in Triarylamine Polymer Synthesis for Organic Electronics (e.g., OFETs)
Triarylamine-based polymers are a class of materials renowned for their charge-transporting capabilities, making them highly valuable in the field of organic electronics. These polymers are often used as the active layer in Organic Field-Effect Transistors (OFETs), which are key components in flexible displays, sensors, and RFID tags. researchgate.netresearchgate.net this compound can serve as a monomer in the synthesis of these polymers.
The synthesis typically involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to link the aniline monomers with dihaloaromatic compounds. This process builds a long polymer chain of repeating triarylamine units. The resulting poly(triarylamine)s are often amorphous, hole-transporting materials that exhibit good environmental stability. researchgate.netresearchgate.net The electronic properties of the polymer, such as the charge carrier mobility, can be tuned by modifying the chemical structure of the monomers. The inclusion of the methoxy group from this compound can influence the polymer's solubility and electronic energy levels, which in turn affects the performance of the OFET device. researchgate.net
Table 2: Properties of Triarylamine Polymers in OFETs
| Polymer Type | Key Feature | Typical Application | Performance Metric |
|---|---|---|---|
| Poly(triarylamine) | Hole-transporting material | Active layer in OFETs | Charge carrier mobility (e.g., >10⁻³ cm²/V·s) researchgate.net |
Building Block for Functional Dyes and Pigments
The chemical structure of this compound, an aromatic amine, is a classic foundation for the synthesis of chromophores—the parts of a molecule responsible for its color. It serves as a versatile building block for a variety of functional dyes and pigments.
Aniline derivatives are frequently used as diazo components in the synthesis of azo dyes. Through a diazotization reaction, the amino group of this compound is converted into a highly reactive diazonium salt. This salt can then be coupled with another aromatic compound (the coupling component) to form an azo compound, characterized by the -N=N- linkage that typically imparts vibrant color.
Furthermore, as previously mentioned, this compound is a precursor to 2-Methyl-4-methoxydiphenylamine (MMDPA). osti.gov MMDPA is a crucial intermediate in the manufacture of Fluoran dyes, which are widely used as color formers in thermochromic and photochromic systems, such as thermal paper for receipts and color-changing textiles. osti.gov The synthesis of Schiff bases, which can act as dyes or intermediates for more complex colorants, also utilizes aniline derivatives. For example, the condensation of an aniline with an aldehyde or ketone produces a Schiff base, a compound containing a carbon-nitrogen double bond that can be part of a larger conjugated system responsible for color. mdpi.comatlantis-press.com
Applications in Agrochemical and Technical Product Development
Following a comprehensive review of scientific literature and patent databases, it has been determined that there is a notable lack of specific, detailed information regarding the application of this compound (also known as 4-Methyl-o-anisidine) as a key intermediate in the synthesis of commercial agrochemicals and technical products such as dyes or pigments.
Chemical suppliers list this compound as a commercially available compound, often noting its potential use as a pharmaceutical or chemical intermediate without providing further details on specific end-products or reaction schemes. lookchem.comlookchem.com Without verifiable research findings or patent-disclosed synthesis routes that explicitly utilize this compound for agrochemical or technical applications, the creation of detailed data tables and an in-depth analysis as requested is not possible at this time.
Environmental Fate, Degradation Pathways, and Ecotoxicological Implications in Research Contexts
Biodegradation Studies of Aromatic Amines
Biodegradation represents a primary mechanism for the removal of organic pollutants from the environment. The susceptibility of 2-Methoxy-4-methylaniline to microbial degradation is a key determinant of its environmental persistence.
Research indicates that this compound is not readily biodegradable under standard aerobic conditions. In a study utilizing an activated sludge inoculum, p-Cresidine achieved only 0.7% of its theoretical biochemical oxygen demand (BOD) over a two-week period, suggesting a high degree of persistence in typical wastewater treatment environments. nih.gov This persistence is further supported by its low water solubility, which may limit its bioavailability to microorganisms. fishersci.com
However, studies on structurally similar aromatic amines demonstrate that microbial degradation is possible, often by specialized microorganisms or microbial consortia. For example, the aerobic bacterium Pseudomonas sp. strain FK357 has been shown to utilize N-methyl-4-nitroaniline as its sole source of carbon, nitrogen, and energy. nih.gov Similarly, Rhodococcus rhodochrous can co-metabolize 2-methylaniline and its chlorinated isomers, indicating that specific enzymatic machinery is required. nih.gov The initial steps in the aerobic degradation of such compounds often involve oxygenase enzymes, which incorporate oxygen atoms into the aromatic ring, destabilizing it for subsequent cleavage. plos.org Microbial acclimation, a process where microbial populations adapt to a new substrate, may play a role in the eventual degradation of persistent amines, although specific research on this phenomenon for this compound is limited.
A central process in the breakdown of amino-containing compounds is oxidative deamination, an enzymatic reaction that removes the amine group (-NH2) as ammonia, typically generating an α-keto acid or, in the case of aromatic amines, a hydroxylated intermediate. wikipedia.org This step is crucial for mineralizing the organic nitrogen and further degrading the carbon structure.
While the complete degradation pathway for this compound has not been fully elucidated, research on analogous compounds provides a likely model. The aerobic degradation of N-methyl-4-nitroaniline by Pseudomonas sp. involves an initial N-demethylation, followed by monooxygenation to 4-aminophenol, and then a subsequent oxidative deamination to produce 1,2,4-benzenetriol. nih.govnih.gov
Crucially, studies on the degradation of 2-methylaniline (o-toluidine) by Rhodococcus rhodochrous have identified 3-methylcatechol as a key metabolic intermediate. nih.gov This catechol derivative is then subject to enzymatic ring cleavage, which can proceed via two main pathways:
Ortho-cleavage: Catalyzed by catechol 1,2-dioxygenase.
Meta-cleavage: Catalyzed by catechol 2,3-dioxygenase.
In the case of 2-methylaniline, the meta-cleavage pathway was found to be dominant. nih.gov Given the structural similarity, it is plausible that the biodegradation of this compound also proceeds through a hydroxylated intermediate that forms a substituted methylcatechol, which is then targeted for ring fission.
Table 1: Modeled Biodegradation Pathways Based on Structurally Similar Aromatic Amines
| Compound | Key Degradation Step | Identified Intermediate(s) | Ring Cleavage Pathway | Reference Organism |
|---|---|---|---|---|
| 2-Methylaniline | Hydroxylation | 3-Methylcatechol | Primarily meta-cleavage | Rhodococcus rhodochrous |
| N-Methyl-4-nitroaniline | Monooxygenation & Oxidative Deamination | 4-Nitroaniline, 4-Aminophenol, 1,2,4-Benzenetriol | - | Pseudomonas sp. |
The rate of biodegradation is not intrinsic to the compound alone but is heavily influenced by ambient environmental conditions. Key factors affecting the degradation kinetics of aromatic amines include temperature, pH, nutrient availability, and the presence of other organic compounds that can serve as co-metabolites.
Nutrient Availability: The presence of suitable nitrogen and carbon sources can significantly impact degradation rates. In some cases, a primary growth substrate is necessary to induce the enzymes required for the breakdown of the target pollutant, a process known as co-metabolism. nih.gov For example, the degradation of 2-methylaniline by Rhodococcus rhodochrous required the presence of ethanol (B145695) as an additional carbon source. nih.gov
Temperature: Microbial activity is temperature-dependent. The degradation of aniline (B41778) in estuarine water was observed to decrease in winter, correlating with lower temperatures that reduce microbial metabolic rates. researchgate.net
pH: The pH of the soil or water can affect both the bioavailability of the compound and the activity of microbial enzymes responsible for degradation.
Table 2: Environmental Factors Influencing Aromatic Amine Biodegradation
| Factor | Influence on Degradation | Example | Source |
|---|---|---|---|
| Nutrients | Can be essential for microbial growth and enzyme induction. | Ethanol was required as a co-metabolite for 2-methylaniline degradation. | nih.gov |
| Temperature | Directly impacts microbial metabolic rates. | Microbial degradation of aniline decreased in winter. | researchgate.net |
| pH | Affects enzyme activity and compound speciation. | General principle of microbial degradation. | - |
Abiotic Degradation Pathways
In addition to microbial processes, abiotic factors can contribute to the transformation of this compound in the environment. These non-biological pathways include photolysis and chemical oxidation.
Based on its chemical structure, this compound is not expected to hydrolyze rapidly in water. nih.gov However, photolysis (degradation by sunlight) can be a significant abiotic pathway for other anilines. For instance, the half-life of aniline in estuarine water was found to be 27 hours in the light, compared to 173 hours in the dark, highlighting the importance of photodegradation. researchgate.net
Furthermore, advanced oxidation processes (AOPs) have shown efficacy in degrading related compounds. Fenton-like oxidation, which generates highly reactive hydroxyl radicals, has been used to achieve high removal percentages for 2-methoxyaniline and 4-methoxyaniline. researchgate.netresearchgate.net This suggests that in environments where strong oxidizing agents are present, chemical degradation of this compound could occur.
Research on Environmental Exposure and Minimization Strategies
Understanding the potential for environmental exposure is critical for developing strategies to minimize ecological risk. Exposure can occur through the release of industrial wastewater and leachate from manufacturing and disposal sites.
As an intermediate in dye production, this compound is primarily handled in industrial settings. nih.gov Environmental releases of p-Cresidine have been documented, particularly to the air and off-site waste facilities. nih.gov When released to soil or water, its aromatic amine group is expected to cause it to bind to organic matter and sediment. nih.gov
While direct monitoring data for this compound in wastewater is not widely available in the reviewed literature, studies on analogous compounds confirm their presence at contaminated sites. For example, 4-methoxy-2-nitroaniline, a structurally related compound, was identified as a major organic contaminant (constituting ~81% of pollutants) in the groundwater of an industrial park, resulting from the disposal of wastewater and solid waste from dye intermediate manufacturing. mdpi.com This serves as a strong indicator that facilities producing or using this compound are potential sources of its release into wastewater streams and surrounding environments.
Toxicological and Mechanistic Research on 2 Methoxy 4 Methylaniline
In Vitro and In Vivo Metabolism Studies
Metabolism studies are crucial for understanding how a compound is processed and eliminated by an organism, and for identifying potentially reactive metabolites. Research on analogous aromatic amines provides a likely roadmap for the metabolic fate of 2-Methoxy-4-methylaniline.
Hydroxylation of Phenyl Ring and Conjugate Formation (e.g., Sulfate and Glucuronide)
Tissue Distribution and DNA Binding Studies
Following administration in animal models, radiolabeled MNA has been shown to distribute to various tissues. The highest concentrations of radioactivity were found in the liver and red blood cells. nih.govmerckmillipore.com Furthermore, studies revealed that MNA-derived radioactivity binds to DNA, with the highest levels of binding observed in the cecum. nih.govmerckmillipore.com Such studies are critical for assessing the potential for tissue-specific toxicity and carcinogenicity. Analogous investigations into the tissue distribution and DNA-binding potential of this compound and its metabolites would be necessary to characterize its toxicological profile.
Genotoxicity and Mutagenicity Assessments
Genotoxicity assays are employed to determine if a chemical agent can damage genetic material such as DNA.
Bacterial Mutagenicity Assays and Mechanisms of Action
Bacterial reverse mutation assays, such as the Ames test, are standard methods for assessing the mutagenic potential of a chemical. aniara.comspringernature.com The structurally related compound MNA has been shown to be genotoxic in these assays. nih.govnih.gov Specifically, MNA induced significant increases in mutant colonies in Salmonella typhimurium strains TA100 and TA98, both with and without the presence of metabolic activation enzymes (S9 mix). nih.govnih.gov The mutagenicity of many aniline-based compounds is linked to the presence and position of nitro groups, which can be enzymatically reduced to reactive hydroxylamine intermediates. nih.gov
While this mechanism is specific to the nitro group of MNA, this compound would require its own assessment in bacterial mutagenicity assays to determine its potential to cause DNA mutations. The metabolic activation pathways for anilines can lead to the formation of reactive intermediates capable of interacting with DNA, making such testing essential for a comprehensive hazard assessment. frontiersin.org
Studies on Biological Activity and Molecular Interactions
Understanding how a compound interacts with biological macromolecules like enzymes and proteins is key to elucidating its mechanism of action and potential biological effects.
Enzyme Inhibition and Protein Interaction Mechanisms
Aniline (B41778) derivatives are known to interact with various biological targets. For instance, some ortho-methoxy anilines have been investigated as kinase inhibitors, demonstrating that this chemical scaffold can bind to the ATP-binding pocket of enzymes and modulate their activity. nih.gov The specific methoxy (B1213986) and methyl group substitutions on the aniline ring are known to influence the binding affinity and specificity for molecular targets. Research on the isomeric compound 4-Methoxy-2-methylaniline suggests it can act as an enzyme inhibitor. To determine the biological activity of this compound, it would need to be screened against a panel of relevant biological targets, such as various enzymes and receptors, to identify specific protein interactions and potential mechanisms of action.
Structure-Activity Relationship (SAR) Studies of Substituted Anilines
The biological activity of substituted anilines, including this compound, is intricately linked to the chemical nature and position of substituents on the aniline ring. These modifications alter the molecule's electronic properties, which in turn influence its reactivity and interaction with biological systems.
Electronic Effects of Substituents on Reactivity and Biological Activity
The reactivity and biological properties of aniline derivatives are largely governed by the electronic effects of their substituents, which can be broadly categorized as either electron-donating or electron-withdrawing. The amino group (-NH₂) itself is a strong activating, ortho-, para-director in electrophilic aromatic substitution reactions because its lone pair of electrons is delocalized into the benzene (B151609) ring, increasing the ring's electron density.
Electron-donating groups (EDGs) , such as the methoxy (-OCH₃) and methyl (-CH₃) groups found in this compound, further increase the electron density of the aromatic ring. This enhanced electron density generally increases the basicity of the aniline, making the lone pair on the nitrogen atom more available to accept a proton. However, this increased reactivity can also influence the molecule's susceptibility to metabolic activation. In general, electron-donating groups are thought to reduce toxicity compared to electron-withdrawing substituents.
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or halogen groups (e.g., -Cl), have the opposite effect. They pull electron density away from the aromatic ring and the amino group, decreasing the basicity of the aniline. This reduction in electron density can make the aromatic ring less reactive towards electrophilic substitution but can increase the molecule's potential for certain types of toxicological interactions. Research has shown that the presence of electron-withdrawing substituents on the aniline ring often leads to higher toxic effects. nih.gov The toxicity of substituted anilines has been correlated with the Hammett sigma (σ) constant, a measure of the electronic effect of a substituent, with increased toxicity often associated with a higher Hammett sigma value.
The position of the substituent is also critical. For instance, ortho-substituents can introduce steric hindrance that may affect the accessibility of the amino group and alter metabolic pathways like N-acetylation.
Table 1: Influence of Substituent Electronic Effects on Aniline Properties
| Substituent Type | Examples | Effect on Ring Electron Density | Effect on Basicity | General Impact on Biological Activity/Toxicity |
| Electron-Donating | -OCH₃ (Methoxy), -CH₃ (Methyl), -NH₂ (Amino) | Increases | Increases | Tends to reduce toxicity, may influence metabolic activation |
| Electron-Withdrawing | -NO₂ (Nitro), -CN (Cyano), -Cl (Chloro), -Br (Bromo) | Decreases | Decreases | Generally produces higher toxic effects |
Comparative Analysis with Related Aromatic Amines and Their Metabolic Fates (e.g., 4-Chloro-2-methylaniline, 4-Methoxy-N-methylaniline)
The metabolic fate of an aromatic amine is a critical determinant of its biological activity and toxicity. The metabolism of this compound can be understood by comparing it with structurally related compounds like 4-Chloro-2-methylaniline and 4-Methoxy-N-methylaniline. Key metabolic pathways for aromatic amines include N-oxidation, N-acetylation, ring hydroxylation, and subsequent conjugation reactions (glucuronidation and sulfation).
This compound: Direct metabolic studies on this specific compound are not extensively documented in publicly available literature. However, based on its structure and data from similar compounds like 2-methoxy-4-nitroaniline, the primary metabolic pathways are likely to involve Phase I and Phase II reactions. The methoxy and methyl groups are electron-donating, activating the ring. A probable major pathway is aromatic ring hydroxylation, likely at the position ortho to the activating amino group (C6 position), followed by Phase II conjugation with glucuronic acid or sulfate. nih.gov N-acetylation of the amino group is another common pathway for primary anilines.
4-Chloro-2-methylaniline: This compound is a known carcinogen, and its metabolism has been studied more extensively. A key metabolic activation step is the N-oxidation of the amino group to form a hydroxylamino derivative, specifically 5-chloro-2-hydroxylaminotoluene. nih.gov This reactive metabolite can bind to macromolecules such as DNA, RNA, and proteins, which is linked to its carcinogenic activity. nih.govnih.gov Another identified metabolite is 4,4'-dichloro-2,2'-dimethylazobenzene, formed through microsomal enzymes. nih.gov The presence of the electron-withdrawing chlorine atom significantly influences its metabolic activation towards a toxic pathway.
4-Methoxy-N-methylaniline: As a secondary amine, its metabolic fate differs slightly. The primary pathways for such compounds include N-dealkylation and ring hydroxylation. nih.gov N-demethylation would convert 4-Methoxy-N-methylaniline to 4-methoxyaniline, a primary amine that can then undergo further metabolism (such as N-acetylation or ring hydroxylation). Alternatively, direct N-oxidation of the secondary amine can occur. Aromatic ring hydroxylation, likely at a position ortho to the activating methoxy group, is also a probable metabolic route.
Table 2: Comparative Metabolic Fates of Selected Aromatic Amines
| Compound | Key Substituents | Primary/Secondary Amine | Major Metabolic Pathways | Notable Metabolites / Fate |
| This compound | -OCH₃ (EDG), -CH₃ (EDG) | Primary | Inferred: Ring Hydroxylation, N-Acetylation, Conjugation (Sulfation, Glucuronidation) | Inferred: Hydroxylated and conjugated derivatives |
| 4-Chloro-2-methylaniline | -Cl (EWG), -CH₃ (EDG) | Primary | N-Oxidation, Dimerization | 5-chloro-2-hydroxylaminotoluene; Binds to DNA, RNA, proteins nih.govnih.gov |
| 4-Methoxy-N-methylaniline | -OCH₃ (EDG), -N(H)CH₃ | Secondary | N-Demethylation, Ring Hydroxylation, N-Oxidation | 4-methoxyaniline (via N-demethylation) |
Future Research Directions and Emerging Areas
Exploration of Novel Catalytic Systems for Sustainable Synthesis
The chemical industry is increasingly focused on developing environmentally benign and efficient synthesis methods. rsc.org For 2-Methoxy-4-methylaniline, future research will likely concentrate on novel catalytic systems that align with the principles of green chemistry. rsc.orgmdpi.com This involves moving away from classical synthesis routes that may involve harsh conditions or produce significant waste.
Key areas of exploration include:
Heterogeneous Catalysis: The development of solid catalysts, such as metal oxides or supported metal nanoparticles, offers advantages in terms of reusability and ease of separation from the reaction mixture. oiccpress.com Research into designing catalysts with high selectivity for the specific functionalization of the aniline (B41778) ring will be crucial.
Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of this compound and its derivatives presents a highly sustainable approach. Biocatalysts operate under mild conditions and can exhibit high stereo- and regioselectivity.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, leading to improved yields and safety. The integration of novel catalytic systems within flow processes could enable the scalable and sustainable production of this compound.
Recent advancements in catalysis, such as the use of manganese(I) catalysis for methoxymethylation of primary amides with dihydrogen release, showcase the potential for developing greener protocols that can be adapted for aniline derivatives. rsc.org The focus will be on atom economy, the use of renewable feedstocks, and the reduction of hazardous byproducts. rsc.org
Development of Advanced Functional Materials Utilizing this compound Scaffolds
The unique electronic and structural features of the this compound scaffold make it an attractive building block for a new generation of advanced functional materials. Its derivatives have potential applications in various fields, from electronics to coatings.
Emerging research directions include:
Conducting Polymers: Aniline derivatives can be polymerized to form materials with interesting electronic properties. nih.gov The methoxy (B1213986) and methyl groups on the this compound ring can be used to tune the solubility, processability, and conductivity of the resulting polymers.
Functional Dyes: The aromatic amine structure is a common feature in many synthetic dyes. mdpi.com By incorporating the this compound moiety, researchers can design novel dyes with specific absorption and emission characteristics for applications in areas like organic light-emitting diodes (OLEDs) and sensors.
Corrosion Inhibitors: Aniline and its derivatives have been investigated for their ability to protect metals from corrosion. The electron-donating methoxy and methyl groups in this compound could enhance its adsorption onto metal surfaces, leading to the development of more effective and environmentally friendly corrosion inhibitors.
The synthesis of novel donor-acceptor molecules and hybrid dyes demonstrates the potential for creating sophisticated functional materials from aniline-based structures. researchgate.net
Deeper Mechanistic Understanding of Biological Interactions and Toxicological Pathways
While this compound holds promise in various applications, a thorough understanding of its biological interactions and toxicological profile is paramount for ensuring its safe use. Future research will need to delve into the molecular mechanisms that govern its effects on biological systems.
Key research areas include:
Metabolic Pathways: Investigating how this compound is metabolized in biological systems is crucial. The formation of N-hydroxylated metabolites is a known activation pathway for some carcinogenic aromatic amines. ca.gov Understanding the specific metabolic fate of this compound will help in assessing its potential toxicity.
Genotoxicity and Carcinogenicity: Comprehensive studies are needed to evaluate the genotoxic and carcinogenic potential of this compound. Structurally similar compounds, such as 2-methoxy-4-nitroaniline, have been shown to be genotoxic. nih.gov
Computational Toxicology: In silico methods, such as quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the toxicity of this compound and its derivatives. nih.gov These computational tools can help prioritize experimental testing and guide the design of safer alternatives.
Toxicological data for related compounds like o-toluidine (2-methylaniline) indicate potential effects on the blood, spleen, liver, and urinary bladder. epa.gov This highlights the importance of dedicated studies on this compound to establish its specific toxicological profile.
Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry and Material Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of novel materials. researchgate.netmpg.de For this compound, these computational tools can accelerate discovery and optimization.
Future applications of AI and ML include:
Synthesis Prediction: Machine learning algorithms can be trained on vast datasets of chemical reactions to predict optimal synthetic routes for this compound and its derivatives. researchgate.net This can significantly reduce the time and resources required for experimental synthesis.
Property Prediction: AI models can predict a wide range of properties for molecules based on their structure, including their biological activity, toxicity, and material characteristics. mdpi.com This allows for the virtual screening of large libraries of this compound derivatives to identify candidates with desired properties.
Generative Models for Material Discovery: Advanced AI techniques, such as generative models, can be used to design entirely new molecules based on the this compound scaffold with optimized properties for specific applications. nih.govcreative-diagnostics.com This data-driven approach can uncover novel functional materials that might not be discovered through traditional methods. leeds.ac.uk
The integration of AI and ML offers a powerful paradigm for exploring the vast chemical space around the this compound core, facilitating the design of next-generation chemicals and materials with enhanced performance and safety profiles. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Methoxy-4-methylaniline, and how do reaction conditions influence product purity?
- Methodological Answer : this compound can be synthesized via multi-step reactions starting from 4-methylaniline. Key steps include:
Methoxy group introduction : Use methylating agents like dimethyl sulfate under alkaline conditions.
Protection of amine group : Acetylation with acetic anhydride prevents unwanted side reactions during methoxylation.
Reduction or deprotection : Catalytic hydrogenation or acidic hydrolysis to regenerate the free amine.
- Critical Factors : Temperature control (e.g., <60°C during methylation to avoid over-alkylation) and solvent choice (e.g., ethanol for solubility) significantly impact yield and purity. Characterization via -NMR and HPLC ensures product integrity .
Q. How do substituent positions (methoxy and methyl groups) on the aniline ring affect reactivity in electrophilic substitution reactions?
- Methodological Answer : The methoxy group at the 2-position is a strong ortho/para-directing group, while the methyl group at the 4-position sterically hinders para-substitution. For nitration:
- Reactivity : Nitration occurs preferentially at the 5-position (meta to methoxy, ortho to methyl).
- Experimental Design : Use mixed HNO/HSO at 0–5°C to minimize polysubstitution. Monitor regioselectivity via LC-MS and compare with computational predictions (e.g., DFT-based Fukui indices) .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize reaction pathways for this compound derivatives?
- Methodological Answer : Hybrid functionals like B3LYP (combining exact exchange and gradient-corrected correlation) are effective for thermochemical predictions:
- Application : Calculate activation energies for nucleophilic substitution at the methyl group. Validate with experimental kinetic data (e.g., Arrhenius plots).
- Case Study : Becke’s B3LYP functional achieved <3 kcal/mol error in atomization energies, enabling accurate prediction of reaction feasibility .
Q. How to resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Strategies include:
Reproducibility : Standardize bioassays (e.g., fixed cell lines for cytotoxicity studies).
Analytical Rigor : Use high-resolution mass spectrometry (HR-MS) to confirm compound purity (>98%).
Structure-Activity Relationship (SAR) : Compare analogs (e.g., 2-Methoxy-4-(trifluoromethoxy)aniline vs. This compound) to isolate substituent effects. PubChem data and in silico docking (e.g., AutoDock Vina) can prioritize candidates for retesting .
Q. What advanced spectroscopic techniques are optimal for characterizing intermediates in this compound synthesis?
- Methodological Answer :
- NMR : -NMR distinguishes between methoxy (δ 55–60 ppm) and methyl (δ 20–25 ppm) groups.
- X-ray Crystallography : Resolves regiochemical ambiguities in crystalline intermediates.
- In Situ IR : Monitors real-time reaction progress (e.g., disappearance of NH stretches at ~3400 cm).
- Reference : CAS Common Chemistry provides crystallographic data for benchmarking .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
